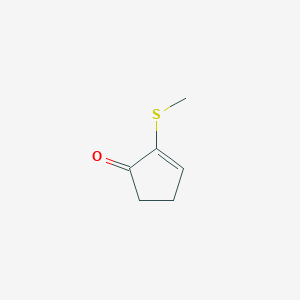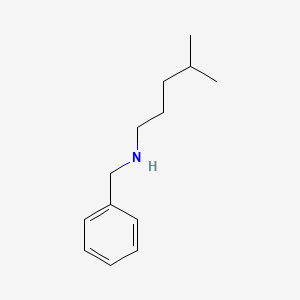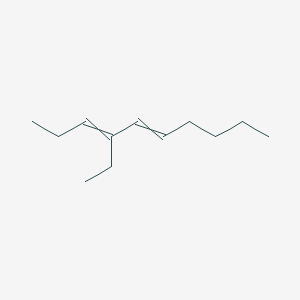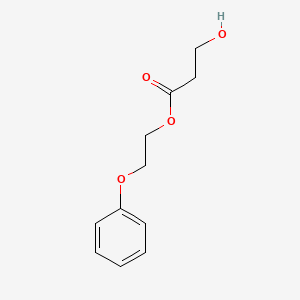
2-Phenoxyethyl 3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 3-hydroxypropanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of 3-hydroxypropanoic acid, where the hydroxyl group is esterified with 2-phenoxyethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenoxyethyl 3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-phenoxyethyl 3-oxopropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-phenoxyethyl 3-hydroxypropanol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Phenoxyethyl 3-oxopropanoate
Reduction: 2-Phenoxyethyl 3-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl 3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl 3-hydroxypropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxypropanoic acid and 2-phenoxyethanol, which can then participate in further biochemical reactions. The phenoxy group can interact with cellular membranes and proteins, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
2-Phenoxyethyl acetate: Similar structure but with an acetate group instead of a 3-hydroxypropanoate group.
2-Phenoxyethyl butyrate: Similar structure but with a butyrate group instead of a 3-hydroxypropanoate group.
2-Phenoxyethyl 3-oxopropanoate: An oxidized derivative of 2-Phenoxyethyl 3-hydroxypropanoate.
Uniqueness: this compound is unique due to the presence of both a phenoxy group and a 3-hydroxypropanoate group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60359-41-3 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-phenoxyethyl 3-hydroxypropanoate |
InChI |
InChI=1S/C11H14O4/c12-7-6-11(13)15-9-8-14-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI-Schlüssel |
CSUDHVJXDZEQAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


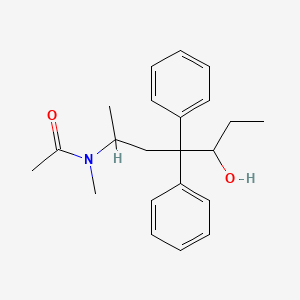
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
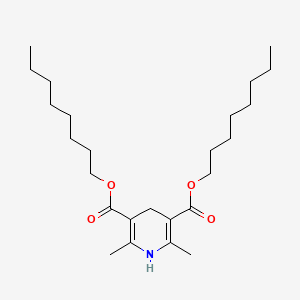
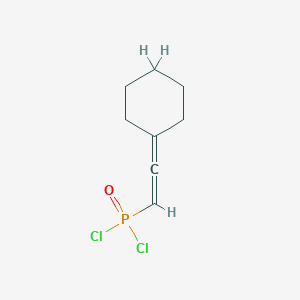
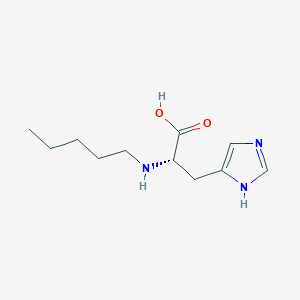
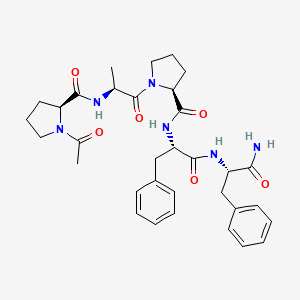
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
